1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-5-methylimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-5-methylimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a triazine ring and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-5-methylimidazolidin-4-one typically involves multiple steps, starting with the preparation of the triazine ring followed by the introduction of the imidazolidinone moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-throughput screening methods can optimize the reaction conditions, ensuring efficient production while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-5-methylimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-5-methylimidazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with biomolecules.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-5-methylimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-iminoimidazolidin-4-one
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
Uniqueness
1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-5-methylimidazolidin-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Properties
IUPAC Name |
1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-5-methylimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N8O/c1-9-13(28)27(10-6-7-11(18)12(19)8-10)14(20)26(9)17-22-15(24(2)3)21-16(23-17)25(4)5/h6-9,20H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJDEQDJMQOBRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=N)N1C2=NC(=NC(=N2)N(C)C)N(C)C)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386875 |
Source
|
Record name | 1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-5-methylimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5903-59-3 |
Source
|
Record name | 1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-5-methylimidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.